Metoxipirazinas
Methoxypyrazines are a class of chemical compounds widely recognized for their phenolic odor and flavor characteristics. These compounds are primarily found in grapes, particularly during the early stages of ripening, making them significant contributors to the "green" or vegetal notes often associated with wine. Methoxypyrazines can affect wine quality significantly; lower concentrations impart desirable aromas such as green bell pepper and fresh herbs, while higher levels can introduce undesirable off-flavors that mask the fruitiness of the wine. In food applications, these compounds are used to enhance the sensory profile of products by mimicking natural flavors, though their use is carefully controlled due to potential masking effects on other flavors. Analytically, methoxypyrazines are challenging to detect in low concentrations and require sensitive analytical techniques such as GC-MS for accurate quantification. Their presence and concentration can be crucial indicators of wine quality during the winemaking process.

Estructura | Nombre químico | CAS | MF |
---|---|---|---|
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5-Bromo-2-chloro-3-methoxypyrazine | 89283-94-3 | C5H4BrClN2O |
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Pyrazine, 2-methoxy-,4-oxide | 23902-69-4 | C5H6N2O2 |
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Ethanone,1-(5-methoxy-2-pyrazinyl)- | 320592-61-8 | C7H8N2O2 |
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5-methoxy-2(1H)-Pyrazinone | 134510-06-8 | C5H6N2O2 |
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2-Fluoro-6-methoxypyrazine | 639452-57-6 | C5H5N2OF |
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5-bromo-3-methoxy-pyrazin-2-amine | 5900-13-0 | C5H6BrN3O |
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Pyrazine,3-methoxy-2-methyl-5-(1-methylethyl)- | 245757-84-0 | C9H14N2O |
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5-amino-3-methoxy-2-Pyrazinecarbonitrile | 1137478-55-7 | C6H6N4O |
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3,5-dichloro-2-methoxypyrazine | 1430460-52-8 | C5H4Cl2N2O |
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2-Methoxy-5-methylpyrazine | 2882-22-6 | C6H8N2O |
Literatura relevante
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Ting Yang Hsie,Shu Kuei Huang Food Funct., 2017,8, 1859-1868
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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